Ethyl butyrate

Description

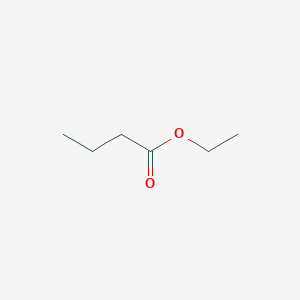

Structure

3D Structure

Properties

IUPAC Name |

ethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNCKNCVKJNDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040111 | |

| Record name | Ethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl butyrate appears as a clear colorless liquid with a pineapple-like odor. Flash point 78 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an odor of pineapple; [Merck Index], Colourless liquid with a banana, pineapple odour | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250 °F at 760 mmHg (USCG, 1999), 120-121 °C, 120.00 to 121.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

75 °F (USCG, 1999), 75 °F (24 °C) Closed cup | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.9X10+3 mg/L at 20 °C, Soluble in about 150 parts water, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, 4.9 mg/mL at 20 °C, Soluble in fixed oils and propylene glycol, insoluble in glycerol, 1ml in 3ml 60% ethanol (in ethanol) | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8735 g/cu cm at 25 °C, Density of saturated air: 1.08 (Air = 1), 0.870-0.877 | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.0 (Air = 1) | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

12.8 [mmHg], 14.0 mm Hg at 20 °C | |

| Record name | Ethyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

105-54-4 | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFD2LZ005D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-135 °F (USCG, 1999), -97 °C, -93.3 °C | |

| Record name | ETHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with the chemical formula C₆H₁₂O₂.[1][2][3] It is a colorless liquid recognized for its characteristic fruity odor, often likened to pineapple.[2][3] This compound is found naturally in various fruits such as apples, bananas, and pineapples, and is also synthesized for extensive use as a flavoring agent in the food and beverage industry, a fragrance component in perfumery, and as a solvent in various industrial applications.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl butyrate, complete with experimental protocols and logical diagrams to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of ethyl butyrate are summarized below. These properties are crucial for its application in various scientific and industrial fields.

Physical Properties

Ethyl butyrate is a volatile and flammable liquid.[1][5] Its key physical properties are detailed in the table below, providing a consolidated reference for laboratory and industrial use.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [2][3][6] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Fruity, pineapple-like | [2][3][4] |

| Melting Point | -93 °C to -97 °C | [1][3][7] |

| Boiling Point | 120–121 °C | [1][3][7] |

| Density | 0.875–0.879 g/cm³ at 25 °C | [1][3][7] |

| Solubility in Water | Low, approx. 4.9 mg/mL at 20 °C | [1] |

| Solubility in Organic Solvents | High (miscible with ethanol (B145695), ether, propylene (B89431) glycol, paraffin (B1166041) oil) | [1][3][4] |

| Vapor Pressure | 14 mmHg at 25 °C | [2] |

| Refractive Index (n20/D) | 1.392 | [4][6] |

| Flash Point | 26 °C (78 °F) | [1][2] |

Chemical Properties

Ethyl butyrate is chemically stable under normal storage conditions.[1] Its reactivity profile is characteristic of an ester.

| Property | Description | References |

| Chemical Structure | Butyrate ester of ethanol | [2] |

| Reactivity | Reacts with strong acids and oxidizing agents. Can undergo hydrolysis in the presence of acids or bases to form ethanol and butyric acid. | [1][2] |

| Synthesis | Commonly synthesized via Fischer esterification of ethanol and butyric acid. | [1][3][7] |

| Stability | Stable under recommended storage conditions. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of ethyl butyrate are provided below.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of a liquid sample, such as ethyl butyrate, at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

Procedure:

-

Place a known volume (at least 5 mL) of the liquid sample into the distillation flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Set up the distillation apparatus as shown in the diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point of the liquid.

-

Record the ambient atmospheric pressure.

Determination of Density

Objective: To determine the density of a liquid sample.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density of the liquid using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density to ensure accuracy.

Determination of Refractive Index

Objective: To measure the refractive index of a liquid sample.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, place a few drops of the liquid sample onto the surface of the prism.

-

Close the prism assembly.

-

Switch on the light source of the refractometer.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the knob that adjusts the prism until the field of view is divided into a light and a dark section.

-

Adjust the compensator to eliminate any color fringes and obtain a sharp dividing line.

-

Align the dividing line exactly with the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Synthesis of Ethyl Butyrate via Fischer Esterification

Objective: To synthesize ethyl butyrate from ethanol and butyric acid using an acid catalyst.

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Graduated cylinders

Reagents:

-

Butyric acid

-

Ethanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

-

In a round-bottom flask, combine butyric acid and an excess of ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up the apparatus for reflux and heat the mixture gently for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water to remove the excess ethanol and sulfuric acid.

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Be cautious as this will produce carbon dioxide gas.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Separate the organic layer (ethyl butyrate) and dry it over an anhydrous drying agent like sodium sulfate.

-

Decant or filter the dried ester to remove the drying agent.

-

The crude ethyl butyrate can be further purified by distillation.

Visualizations

The following diagrams illustrate key processes related to ethyl butyrate.

Caption: Fischer Esterification of Ethyl Butyrate.

Caption: General Experimental Workflow for Physical Property Determination.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1049330A - Process for producing ethyl butyrate - Google Patents [patents.google.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Occurrence and Analysis of Ethyl Butyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl butyrate (B1204436) is a volatile ester recognized for its characteristic sweet, fruity aroma, often likened to that of pineapple.[1][2] Its presence is a key contributor to the flavor profile of numerous fruits.[3][4] Beyond its role in food science and flavor chemistry, the study of naturally occurring volatile compounds like ethyl butyrate is pertinent to drug development, particularly in the fields of pharmacognosy and the study of natural product interactions. This technical guide provides an in-depth overview of the natural occurrence of ethyl butyrate in various fruits, detailed methodologies for its quantification, and an exploration of its biosynthetic pathways.

Natural Occurrence of Ethyl Butyrate in Fruits

Ethyl butyrate has been identified in a wide array of fruits, contributing significantly to their sensory attributes. The concentration of this ester can vary considerably depending on the fruit variety, stage of ripeness, and environmental factors. Below is a summary of quantitative data on the presence of ethyl butyrate in several fruits.

| Fruit | Variety/Cultivar | Concentration (µg/kg) | Reference(s) |

| Orange Juice | Valencia | 840 | [5] |

| Pineapple | 820 | [5] | |

| Hamlin | 700 | [5] | |

| Ambersweet | 810 | [5] | |

| Pera | 110 | [5] | |

| Navel | Trace | [5] | |

| Apple | Red General/Red Delicious | Present (unquantified) | [6] |

| Banana | Brazilian/Fenjiao | Present (unquantified) | [7] |

| Passion Fruit | Passiflora edulis | Present (unquantified) | [8][9] |

| Strawberry | Various | Present (unquantified) | [2] |

| Kiwi | Hayward | Present (14.2% of total volatiles in ripe fruit) | [5] |

| Queen Anne's Pocket Melon | Cucumis melo | 900 (skin), 206.5 (pulp) | [5] |

| Pineapple Guava | Feijoa sellowiana | 0.31 | [5] |

Experimental Protocols for Quantification

The analysis of volatile compounds such as ethyl butyrate in complex fruit matrices typically involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is favored for its sensitivity, selectivity, and solvent-free nature.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Homogenize a known weight of fresh fruit sample (e.g., 5 g) in a blender or food processor. To inhibit enzymatic activity, this can be done in the presence of a salt solution (e.g., saturated NaCl).

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known concentration of an appropriate internal standard. 2-Ethylbutyric acid can be a suitable choice.[10]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[11]

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[11][12]

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Transfer the SPME fiber to the GC injector port, where the adsorbed volatiles are thermally desorbed onto the analytical column. A typical desorption temperature is 250°C for 1-5 minutes in splitless mode.[11]

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A programmed temperature ramp is employed to separate compounds based on their boiling points and column affinity. A typical program might be: initial temperature of 40°C held for 2-5 minutes, ramped at 5-10°C/min to 250°C, and held for 5-10 minutes.[13]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-350 amu is typically scanned.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of ethyl butyrate is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of ethyl butyrate.

-

Biosynthesis of Ethyl Butyrate in Fruits

The formation of ethyl butyrate in fruits is a result of the plant's secondary metabolism, primarily occurring during the ripening process. The biosynthesis involves the convergence of pathways that produce the necessary alcohol and acyl-CoA precursors, which are then esterified by the action of alcohol acyltransferases (AATs).

Precursor Formation

-

Ethanol (B145695) Production: The alcohol moiety, ethanol, is primarily derived from the catabolism of carbohydrates through glycolysis and subsequent fermentation, or from the breakdown of amino acids.

-

Butyryl-CoA Production: The acyl moiety, butyryl-CoA, is generated through the β-oxidation of fatty acids.[14][15][16] Fatty acids are broken down in a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA. For butyryl-CoA, this process would start with a fatty acid of at least six carbons.

Esterification

The final step in the biosynthesis of ethyl butyrate is the esterification of ethanol with butyryl-CoA, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[17][18][19] AATs are a class of enzymes that facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester.

Caption: Biosynthesis of Ethyl Butyrate in Fruits.

Experimental Workflow for Ethyl Butyrate Quantification

The following diagram outlines the typical workflow for the quantitative analysis of ethyl butyrate in fruit samples.

Caption: Experimental Workflow for Ethyl Butyrate Analysis.

Conclusion

Ethyl butyrate is a significant contributor to the characteristic aroma of many fruits. Its concentration can be influenced by various factors, necessitating robust analytical methods for accurate quantification. The HS-SPME-GC-MS technique provides a reliable and sensitive approach for this purpose. Understanding the biosynthetic pathway of ethyl butyrate, which involves the convergence of fatty acid and carbohydrate/amino acid metabolism, offers insights into the biochemical processes that govern fruit flavor development. The methodologies and information presented in this guide are intended to support researchers and professionals in the fields of food science, natural product chemistry, and drug development in their study of this important volatile ester.

References

- 1. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 2. perfumeextract.co.uk [perfumeextract.co.uk]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Ethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physiological Functions of the By-Products of Passion Fruit: Processing, Characteristics and Their Applications in Food Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. microbenotes.com [microbenotes.com]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl butyrate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl butyrate (B1204436), also known as ethyl butanoate, is an ester with significant applications across the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive technical overview of ethyl butyrate, detailing its chemical identity, molecular structure, physicochemical properties, and synthesis protocols. Emphasis is placed on both traditional chemical esterification and modern biocatalytic methods. Furthermore, a key biosynthetic pathway for its production in engineered microorganisms is illustrated, highlighting its relevance in industrial biotechnology.

Chemical Identity and Molecular Structure

Ethyl butyrate is the ester formed from the condensation of ethanol (B145695) and butyric acid.[1][2] It is recognized for its characteristic fruity aroma, often compared to that of pineapple.[1][2]

Molecular Representations:

Physicochemical Properties

A summary of key quantitative data for ethyl butyrate is presented below.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][3][5][6] |

| Appearance | Clear, colorless liquid | [1][8] |

| Odor | Fruity, pineapple-like | [1][2] |

| Boiling Point | 120-121 °C | [5][9] |

| Melting Point | -93.3 °C to -100.8 °C | [5][9] |

| Density | 0.879 g/cm³ at 20 °C | [5] |

| Flash Point | 26 °C (78 °F) | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, propylene (B89431) glycol, and paraffin (B1166041) oil.[1][2][7] |

Synthesis and Experimental Protocols

Ethyl butyrate can be produced through several methods, including chemical synthesis (Fischer esterification) and enzymatic catalysis.

Chemical Synthesis: Acid-Catalyzed Esterification

This method involves the reaction of butyric acid and ethanol with an acid catalyst, typically sulfuric acid. The reaction is an equilibrium that is driven towards the product by removing the water formed.[2][8]

Experimental Protocol:

-

Reactant Charging: A reaction kettle is charged with butyric acid and ethanol. A typical molar ratio might be 3.0-5.0:1 (butyric acid:ethanol) for the initial bed material.[9]

-

Catalyst Addition: Concentrated sulfuric acid is added as the catalyst.[9]

-

Esterification and Dehydration: The mixture is heated. As the reaction proceeds, water is formed. To drive the equilibrium, the ethyl butyrate and water are continuously removed as a binary azeotrope by distillation.[8][9]

-

Separation: The distilled azeotrope is condensed and allowed to separate into two layers: an upper organic layer (crude ethyl butyrate) and a lower aqueous layer. A portion of the aqueous layer may be returned to the reaction as a reflux to optimize the process.[9]

-

Purification: The crude ester is washed, typically with a basic solution to neutralize any remaining acid catalyst, followed by water.[8]

-

Final Distillation: The washed ester is purified by fractional distillation, often under vacuum, to yield high-purity ethyl butyrate.[8][9]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, avoiding harsh acid catalysts and high temperatures. Lipases, such as those from Candida antarctica (CALA and CALB), are commonly used.[10][11]

Experimental Protocol (Immobilized Lipase):

-

Enzyme Immobilization: Lipase (B570770) B from Candida antarctica (CALB) is immobilized on a support, such as hydrophobically modified dendritic fibrous nanosilica (DFNS-C8) or magnetic nanoparticles (MNP).[10][11]

-

Reaction Setup: In a reaction vessel, butyric acid and ethanol are combined. The reaction can be run solvent-free or in an organic solvent like n-heptane.[10][11] Optimal molar ratios of butyric acid to ethanol are typically determined experimentally, with ratios from 1:1 to 1:3 being effective.[10][11]

-

Catalysis: The immobilized lipase is added to the substrate mixture.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 40-45 °C) with constant stirring (e.g., 300 rpm) for a set duration (e.g., 4-6 hours).[10][11]

-

Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing the conversion to ethyl butyrate using gas chromatography (GC).[10]

-

Product Recovery: Upon completion, the immobilized enzyme is separated from the reaction mixture, often by simple filtration or magnetic separation if using MNPs.[11] This allows for the easy reuse of the biocatalyst.[10]

-

Purification: The resulting mixture is then purified, typically through distillation, to isolate the ethyl butyrate.

Visualized Pathways and Workflows

Biosynthetic Pathway in Saccharomyces cerevisiae

Ethyl butyrate can be produced biologically in engineered yeast. The pathway involves the conversion of acetyl-CoA to butyryl-CoA, which is then esterified with endogenous ethanol.[12][13] The introduction of an efficient alcohol acyltransferase (AAT) is crucial for the final step.[13]

Caption: Biosynthesis of ethyl butyrate in engineered S. cerevisiae.

Experimental Workflow for Enzymatic Synthesis

The general workflow for synthesizing ethyl butyrate using an immobilized lipase catalyst involves reaction, separation, and analysis stages.

Caption: General workflow for lipase-catalyzed ethyl butyrate synthesis.

Applications in Research and Drug Development

While primarily known as a flavor and fragrance agent, ethyl butyrate serves several roles relevant to scientific research and pharmaceuticals:

-

Drug Delivery: It has been used in stimuli-responsive drug delivery systems. For example, its enzymatic conversion to butyric acid by an esterase can induce a local pH drop, triggering the release of a drug from a pH-sensitive carrier.[6]

-

Pharmaceutical Formulation: As an efficient oil-phase solvent, ethyl butyrate can enhance the solubility and sustained release of hydrophobic drugs.[10]

-

Research Chemical: It serves as a precursor or reactant in the synthesis of more complex molecules, such as in the preparation of pyrazole (B372694) derivatives.[6]

-

Metabolite Research: Ethyl butyrate is a naturally occurring plant metabolite and is studied in the context of food science and metabolomics.[1][6]

References

- 1. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 3. ethyl butyrate, 105-54-4 [thegoodscentscompany.com]

- 4. Butanoic acid, ethyl ester [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Human Metabolome Database: Showing metabocard for Ethyl butyrate (HMDB0033889) [hmdb.ca]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. CN1049330A - Process for producing ethyl butyrate - Google Patents [patents.google.com]

- 10. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica | MDPI [mdpi.com]

- 11. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Properties of Liquid Ethyl Butyrate (B1204436)

This technical guide provides a comprehensive overview of the core thermodynamic properties of liquid ethyl butyrate. The information is compiled from various scientific sources to ensure accuracy and relevance for research, development, and drug formulation applications. This document summarizes key quantitative data in structured tables, details the experimental protocols for their measurement, and provides a visual representation of the interplay between temperature and these properties.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of liquid ethyl butyrate at various temperatures. These values are essential for modeling, process design, and formulation development.

Table 1: Density of Liquid Ethyl Butyrate

| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) | Reference |

| 278.15 | 0.1 | 894.605 | [1] |

| 288.15 | 0.1 | 884.176 | [1] |

| 293.15 | Ambient | 879.0 | [2][3] |

| 298.14 | 0.1 | 873.668 | [1] |

| 298.15 | Ambient | 875.0 | |

| 313.14 | 0.1 | 857.765 | [1] |

| 323.14 | 0.1 | 847.031 | [1] |

| 338.13 | 0.1 | 830.781 | [1] |

Table 2: Dynamic Viscosity of Liquid Ethyl Butyrate

| Temperature (K) | Pressure (MPa) | Dynamic Viscosity (mPa·s) | Reference |

| 298.15 | Ambient | 0.639 | [2] |

Table 3: Surface Tension of Liquid Ethyl Butyrate

| Temperature (K) | Surface Tension (mN/m) | Reference |

| 293.15 | 24.5 | [3] |

Table 4: Molar Heat Capacity of Liquid Ethyl Butyrate at Constant Pressure

| Temperature (K) | Molar Heat Capacity (J/mol·K) | Reference |

| 290.00 | 229.7 | [4] |

| 297.20 | 220.1 | [4] |

| 298.15 | 228.0 | [4] |

Table 5: Vapor Pressure of Liquid Ethyl Butyrate

| Temperature (K) | Vapor Pressure (mmHg) | Reference |

| 298.15 | 12.8 | [5] |

| 298.15 | 15.5 |

Experimental Protocols

The following sections detail the methodologies used to determine the thermodynamic properties of ethyl butyrate.

Density Measurement

The density of liquid ethyl butyrate is typically measured using a vibrating tube densimeter or a bellows volumometer, particularly for measurements at varying pressures.

Vibrating Tube Densimeter Protocol:

-

Sample Preparation: A sample of high-purity ethyl butyrate (typically >99%) is degassed to remove any dissolved air.

-

Calibration: The densimeter is calibrated using two fluids with well-known densities, such as dry air and distilled water, at the desired experimental temperature.

-

Measurement: The ethyl butyrate sample is introduced into the U-shaped vibrating tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

-

Temperature Control: The temperature of the sample is precisely controlled using a thermostatic bath, typically with an accuracy of ±0.01 K.

-

Data Acquisition: The density is recorded at various temperatures. For high-pressure measurements, the densimeter is connected to a pressure-generating system.

A study on the PVT properties of ethyl butyrate utilized a vibrating tube densimeter for measurements up to 35 MPa.[6]

Bellows Volumometer Protocol (for high-pressure density):

-

Apparatus: An automated bellows volumometer is used, which measures the volume of the sample as a function of pressure.

-

Sample Loading: A known mass of purified ethyl butyrate is loaded into the bellows.

-

Pressurization: The system is pressurized using a suitable medium, and the change in volume of the bellows is measured at different pressures.

-

Temperature Control: The entire apparatus is housed in a thermostat to maintain a constant temperature.

-

Data Analysis: The volume ratios at different pressures relative to the volume at atmospheric pressure are used to calculate the density. This method was employed for measuring the PVT properties of ethyl butyrate up to 380 MPa.[1]

Viscosity Measurement

The viscosity of ethyl butyrate is commonly determined using a capillary viscometer, such as the Ostwald viscometer.

Ostwald Viscometer Protocol:

-

Apparatus Preparation: A clean and dry Ostwald viscometer is vertically mounted in a constant temperature bath.

-

Sample Introduction: A precise volume of ethyl butyrate is introduced into the larger bulb of the viscometer.

-

Thermal Equilibration: The viscometer and sample are allowed to reach thermal equilibrium with the bath (typically for at least 30 minutes).

-

Measurement: The liquid is drawn up into the other arm of the viscometer by suction until it is above the upper timing mark. The suction is then removed, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

-

Calibration and Calculation: The viscometer is calibrated using a liquid of known viscosity (e.g., water). The viscosity of the ethyl butyrate is then calculated using the measured flow times and the densities of the sample and the reference liquid.

Surface Tension Measurement

The Du Noüy ring method is a common technique for measuring the surface tension of liquids like ethyl butyrate.

Du Noüy Ring Tensiometer Protocol:

-

Apparatus: A tensiometer equipped with a platinum-iridium ring is used.

-

Sample Preparation: A sample of ethyl butyrate is placed in a clean, temperature-controlled vessel.

-

Measurement: The platinum ring is submerged into the liquid and then slowly pulled through the liquid-air interface. The force required to detach the ring from the surface is measured by the tensiometer.

-

Correction: The measured force is corrected for the geometry of the ring and the volume of liquid lifted to obtain the surface tension.

-

Temperature Control: The temperature of the sample is maintained at the desired value using a circulating water bath.

This method was used to measure the surface and interfacial tensions of mixtures containing ethyl butyrate.

Heat Capacity Measurement

The heat capacity of liquid ethyl butyrate is determined using calorimetric techniques, such as adiabatic or differential scanning calorimetry.

Adiabatic Calorimetry Protocol:

-

Apparatus: An adiabatic calorimeter is used, which consists of a sample cell, a heater, and a temperature sensor, all enclosed in an adiabatic shield.

-

Sample Loading: A known mass of ethyl butyrate is sealed in the sample cell.

-

Measurement: A precisely measured amount of electrical energy is supplied to the sample through the heater, and the resulting temperature increase is measured.

-

Adiabatic Condition: The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat loss to the surroundings.

-

Calculation: The heat capacity is calculated from the energy input and the temperature change.

Differential Scanning Calorimetry (DSC) Protocol:

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.

-

Sample Preparation: A small, accurately weighed sample of ethyl butyrate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate. The DSC instrument records the difference in heat flow required to maintain both pans at the same temperature.

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard, such as sapphire.

Vapor Pressure Measurement

The vapor pressure of ethyl butyrate can be measured using either a static or a dynamic method.

Static Method Protocol:

-

Apparatus: A static apparatus consists of a sample container connected to a pressure transducer, all enclosed in a temperature-controlled environment.

-

Sample Preparation: The ethyl butyrate sample is thoroughly degassed to remove any dissolved gases.

-

Measurement: The sample is introduced into the container, and the system is allowed to reach thermal and phase equilibrium at a set temperature.

-

Data Recording: The pressure exerted by the vapor in equilibrium with the liquid is measured by the pressure transducer. Measurements are taken at various temperatures.

Visualization of Thermodynamic Relationships

The following diagram illustrates the qualitative relationship between temperature and the key thermodynamic properties of liquid ethyl butyrate.

Caption: Relationship between temperature and key thermodynamic properties of liquid ethyl butyrate.

References

An In-depth Technical Guide to the Solubility of Ethyl Butyrate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl butyrate (B1204436) (ethyl butanoate), an ester recognized for its distinct fruity aroma and diverse applications as a flavoring agent, fragrance component, and solvent.[1][2] A thorough understanding of its solubility in various media is critical for its effective use in formulation, extraction, and synthesis processes across the pharmaceutical, food, and cosmetic industries.

Executive Summary

Ethyl butyrate, with the chemical formula C6H12O2, is a colorless liquid that exhibits classic ester solubility behavior.[2] It is characterized by limited solubility in aqueous solutions and high solubility in a wide array of organic solvents.[1] This dual nature is dictated by its molecular structure, which includes a polar ester group and a nonpolar hydrocarbon tail. This document details the quantitative solubility of ethyl butyrate in water and numerous organic solvents, outlines a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Solubility Profile of Ethyl Butyrate

The principle of "like dissolves like" is a key determinant of ethyl butyrate's solubility. Its hydrophobic hydrocarbon chain limits its miscibility with polar solvents like water, while its ester functionality allows for interaction with a broad spectrum of organic solvents.[1]

Aqueous Solubility

Ethyl butyrate is generally described as insoluble or having limited solubility in water.[3][4][5][6] Its solubility is temperature-dependent, a common characteristic for many organic compounds.[1] Quantitative data reveals a low but measurable solubility in aqueous media. For instance, at 20°C, its solubility in water is reported as 4.9 g/L.[7] Another study notes a solubility of approximately 0.5% by weight at 25°C.[8]

Solubility in Organic Solvents

In contrast to its behavior in water, ethyl butyrate is highly soluble in most common organic solvents.[1] It is miscible with alcohol and ether.[7] This high degree of solubility makes it a versatile solvent and facilitates its use in non-aqueous formulations. It is also soluble in propylene (B89431) glycol, paraffin (B1166041) oil, and kerosene, but insoluble in glycerol.[5][6][7][9][10]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for ethyl butyrate in various solvents, compiled from multiple sources.

Table 1: Solubility of Ethyl Butyrate in Water

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 4.9 | [7] |

| 25 | 14.92 | [7] |

| 25 | ~5.0 (0.5% wt) | [8] |

| 25 | 0.21 | |

| 30 | 0.209 | [11] |

Note: Discrepancies in reported values can arise from different experimental methodologies and conditions.

Table 2: Solubility of Ethyl Butyrate in Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Reference |

| Methanol | 4092.97 | [7] |

| Acetonitrile | 3483.93 | [7] |

| Dimethylformamide (DMF) | 3094.16 | [7] |

| Tetrahydrofuran (THF) | 2960.25 | [7] |

| Ethanol | 2949.09 | [7] |

| 1,4-Dioxane | 2644.53 | [7] |

| Acetone | 2619.41 | [7] |

| Isopropanol | 2332.45 | [7] |

| n-Propanol | 2159.1 | [7] |

| n-Butanol | 1856.85 | [7] |

| 2-Butanone (MEK) | 1705.43 | [7] |

| Methyl Acetate | 1566.07 | [7] |

| Ethyl Acetate | 1536.07 | [7] |

| Isobutanol | 1492.29 | [7] |

| Toluene | 750.03 | [7] |

Experimental Protocol: Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] The following protocol provides a detailed methodology for measuring the solubility of ethyl butyrate.

Objective: To determine the saturation solubility of ethyl butyrate in a specific solvent at a controlled temperature.

Materials:

-

Ethyl butyrate (high purity)

-

Selected solvent (e.g., deionized water, ethanol)

-

Stoppered flasks or vials

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Methodology:

-

Preparation: Add an excess amount of ethyl butyrate to a stoppered flask containing a known volume of the selected solvent. The presence of undissolved ethyl butyrate as a separate phase is essential to ensure saturation.[12]

-

Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for a sufficient time to permit the sedimentation of the excess ethyl butyrate.[12] For emulsions or fine suspensions, centrifugation may be required to achieve clear phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To prevent contamination from undissolved droplets, immediately pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration of ethyl butyrate within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID, to determine the concentration of ethyl butyrate.

-

Calculation: Calculate the solubility of ethyl butyrate in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 3. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ethyl butyrate CAS#: 105-54-4 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. scent.vn [scent.vn]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Toxicology and Safety of Ethyl Butyrate for Laboratory Use

Introduction

Ethyl butyrate (B1204436) (also known as ethyl butanoate) is an ester with the chemical formula C₆H₁₂O₂. It is a colorless liquid characterized by a fruity odor, often likened to pineapple. In laboratory settings, it is utilized as a flavoring agent, a fragrance component, and a solvent. For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile and safety requirements is paramount to ensure safe handling and mitigate potential health risks. This guide provides an in-depth summary of the available toxicology and safety data for ethyl butyrate, including quantitative data, experimental protocols, and recommended safety procedures for its use in a laboratory environment.

Toxicological Data Summary

The toxicological profile of ethyl butyrate has been evaluated through various studies. The quantitative data from these assessments are summarized below for clarity and easy comparison.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | References |

|---|---|---|---|---|

| LD50 | Rat | Oral | 13,000 mg/kg | [1][2][3] |

| LD50 | Rat | Oral | >2,000 mg/kg | [4][5] |

| LD50 | Rabbit | Oral | 5,228 mg/kg | [1][6] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [1][3][6][7][8] |

| LD50 | Rat | Dermal | >2,000 mg/kg |[4][5][9] |

Table 2: Irritation Data

| Endpoint | Species | Method | Result | References |

|---|---|---|---|---|

| Skin Irritation | Rabbit | 500 mg for 24h | Moderate Irritation | [3][7][10] |

| Skin Irritation | Rat | 24h Patch Test | No Irritation | [4][5] |

| Skin Irritation | Human | 48h Closed-Patch Test (5% in petrolatum) | No Irritation | [10] |

| Eye Irritation | Rabbit | Not Specified | Serious Eye Irritation | [7] |

| Eye Irritation | Rabbit | ECHA Data | No Eye Irritation |[4][5] |

Table 3: Sensitization Data

| Endpoint | Species | Method | Result | References |

|---|---|---|---|---|

| Skin Sensitization | Human | Maximization Test (5% in petrolatum) | No Sensitization | [2] |

| Skin Sensitization | Guinea Pig | Open Epicutaneous Test (up to 5%) | No Sensitization |[5][8] |

Table 4: Genotoxicity and Carcinogenicity Data

| Endpoint | Test System | Result | References |

|---|---|---|---|

| Genotoxicity | Ames Test (S. typhimurium) | Negative (with/without metabolic activation) | [4][5][10] |

| Carcinogenicity | IARC Classification | Not classifiable as a human carcinogen |[3][4][5] |

Table 5: Repeated Dose and Reproductive Toxicity Data

| Endpoint | Species | Study Type | Result (NOAEL) | References |

|---|---|---|---|---|

| Repeated Dose | Rat | 12-week feeding study | 14.4 mg/kg/day | [8][11] |

| Reproductive Toxicity | Not Specified | Read-across from propyl propionate (B1217596) | 616 mg/kg/day |[12] |

Hazard Identification and Exposure

Ethyl butyrate is classified as a flammable liquid and vapor.[7][9] The primary health hazards are associated with its irritant properties and effects from overexposure.

-

Inhalation: May cause irritation to the respiratory system.[3][7] High concentrations of vapor can have narcotic effects, leading to headache, dizziness, nausea, and central nervous system depression.[7][13][14]

-

Skin Contact: Can cause skin irritation, which may be moderate.[6][7][15] It is slightly hazardous in case of skin contact (permeator).[1][6]

-

Eye Contact: Causes serious eye irritation, with symptoms including stinging, tearing, redness, and swelling.[7]

-

Ingestion: Considered to have low ingestion hazard, but swallowing may cause nausea and vomiting.[7][16] Aspiration into the lungs if swallowed can be harmful and may cause chemical pneumonitis.[15]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for interpreting data and designing further studies.

Ames Test for Mutagenicity

The bacterial reverse mutation test, or Ames test, is widely used to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test substance to cause reverse mutations, restoring the ability to produce histidine and thus to grow on a histidine-free medium.

-

Methodology:

-

Strains: S. typhimurium strains such as TA97, TA98, TA100, and TA102 are commonly used, both with and without a metabolic activation system (S9 mix from rat liver).[10]

-

Dose Preparation: Ethyl butyrate is dissolved in a suitable solvent, like DMSO, at various concentrations (e.g., 0.01 to 1 mg/plate).[10]

-

Exposure: The bacterial strains are exposed to the test substance in the presence and absence of the S9 mix. This is typically done using a pre-incubation method.[10]

-

Plating: The treated bacteria are plated onto a minimal glucose agar (B569324) medium that lacks histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants compared to a negative control.[10]

-

Skin Irritation Testing (In Vivo)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: Based on the principles of OECD Test Guideline 404, the test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation over a period of time.

-

Methodology:

-

Animal Preparation: A healthy young adult albino rabbit is used. Approximately 24 hours before the test, the fur is clipped from a dorsal area of the trunk.

-

Application: A dose of 0.5 g of ethyl butyrate is applied to a small area (about 6 cm²) of the skin and covered with a gauze patch.[10] The patch is held in place with non-irritating tape. In some protocols, the skin may be abraded to assess effects on compromised skin.[10]

-

Exposure: The exposure period is typically 24 hours, during which the trunk of the animal is wrapped in an occlusive or semi-occlusive dressing to hold the patch in place.[7][10]

-

Observation: After the exposure period, the patch is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals, usually 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored using a standardized grading system. The scores are then used to calculate a primary irritation index, which determines the irritation classification (e.g., non-irritant, mild, moderate, severe).

-

Laboratory Safety and Handling

Adherence to strict safety protocols is mandatory when handling ethyl butyrate to minimize exposure and prevent accidents.

-

Engineering Controls: Always handle ethyl butyrate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or PVC) and a lab coat.[5][15] Avoid allowing the material to come into contact with wet clothing.[15]

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[9]

-

-

Fire Safety: Ethyl butyrate is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[5][7] Use explosion-proof electrical and ventilation equipment.[7][9] Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

-

Spill and Disposal:

-

In case of a small spill, absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[1]

-

For large spills, evacuate the area and remove all ignition sources.[1]

-

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4]

-

Ethyl butyrate possesses a generally low order of acute toxicity. The primary hazards associated with its laboratory use are its flammability and its potential to cause serious irritation to the eyes, skin, and respiratory tract.[7][13][14] The substance is not considered to be a skin sensitizer (B1316253) or to have genotoxic potential.[2][8][10][12] By understanding these toxicological properties and rigorously implementing the recommended safety and handling procedures, researchers can effectively manage the risks and ensure a safe laboratory environment.

References

- 1. foodb.ca [foodb.ca]

- 2. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. indenta.com [indenta.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. vigon.com [vigon.com]